molecular formula C16H15N3O B2612787 (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine CAS No. 929974-07-2

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B2612787
CAS No.: 929974-07-2
M. Wt: 265.31 g/mol
InChI Key: VCGVKTADLHNERP-UHFFFAOYSA-N
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Description

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine typically involves the condensation of 1-methylbenzimidazole with an appropriate aldehyde or ketone, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The pathways involved include the inhibition of topoisomerase enzymes and the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-methylbenzimidazole
  • 2-phenylethylamine
  • Hydroxylamine derivatives

Uniqueness

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific structural features that combine the benzimidazole moiety with a phenylethylidene group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

929974-07-2

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3

InChI Key

VCGVKTADLHNERP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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